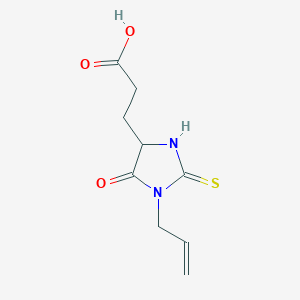

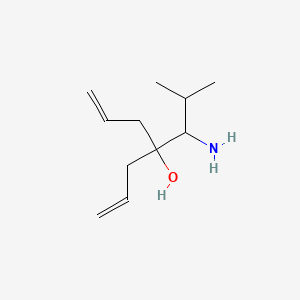

2-Bromo-N-phenethyl-propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-phenethyl-propionamide is a compound that belongs to the class of 2-bromoamides, which are known for their versatility as intermediates in organic synthesis. These compounds are particularly interesting due to their ability to undergo substitution reactions with various nucleophiles, and they have been investigated for their potential applications in the synthesis of biologically relevant compounds .

Synthesis Analysis

The synthesis of 2-bromoamides, including derivatives similar to 2-Bromo-N-phenethyl-propionamide, has been reported in several studies. For instance, a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Another study reported the microwave-assisted synthesis of N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives, showcasing the efficiency of modern synthetic techniques .

Molecular Structure Analysis

The molecular structure of 2-bromoamides has been extensively studied using various analytical techniques. X-ray crystallography has been a particularly useful tool in determining the crystal structures of these compounds. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined, revealing its monoclinic system and space group . Similarly, the structure of 6-bromo-2-cyano-4'-diethylamino-4-nitro-6'-propionamidoazobenzene was elucidated, showing a trans conformation stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

2-Bromoamides can participate in various chemical reactions, including base-catalyzed reactions to form 2-amino-oxazolidinones . They can also undergo stereocontrolled substitution reactions with primary, secondary, or tertiary amines, leading to the synthesis of aminoamides, alkoxyamides, depsipeptides, and pseudopeptides . The presence of bromine in these compounds allows for further functionalization through reactions such as cyclic voltammetry and electroreduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoamides are influenced by their molecular structure and the nature of substituents attached to the amide nitrogen. The crystal packing and intermolecular interactions, such as hydrogen bonds and halogen-π interactions, play a significant role in determining these properties . Theoretical calculations, including DFT and HF methods, have been employed to predict and analyze these properties, providing insights into the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

2-Bromo-N-phenethyl-propionamide serves as a precursor or intermediate in various chemical synthesis processes. For instance, it is involved in the synthesis of carbofunctional α,β-unsaturated sulfides, indicating its role in producing compounds with potential applications in material science and pharmaceuticals (Timokhina et al., 2001). Additionally, this compound is part of microwave-assisted synthesis processes, contributing to the generation of derivatives with structural significance, further emphasizing its importance in facilitating complex chemical reactions (Ghazzali et al., 2012).

Antimicrobial and Antibacterial Properties

The compound and its derivatives exhibit antimicrobial activity against various bacterial strains and fungal species, indicating its potential for use in developing new antimicrobial agents. Notably, certain derivatives have shown selective high inhibitory effects against specific microorganisms such as Aspergillus niger and Staphylococcus aureus, highlighting the compound's role in targeted antimicrobial applications (Ghazzali et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGVWQHKDRIQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-phenethyl-propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)